REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:9])=[CH:7][CH3:8].[FH:10]>>[CH3:8][CH:7]([N+:1]([O-:4])=[O:2])[C:6]([F:10])([F:9])[F:5]
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Name
|
|
Quantity
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390 g
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Type
|
reactant
|
Smiles
|
FC(=CC)F
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Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
320 g
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1400 mL
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Type
|
reactant
|
Smiles
|
F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was further stirred for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled to -30° to -40° C
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted three times with 250 ml of dichloromethane
|
Type
|
WASH
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Details
|
the combined organic phases were washed neutral with NaHCO3 solution and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
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Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
After the solvent and first runnings (25 g; boiling range: 43°-98° C.) had been separated off
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 615 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |